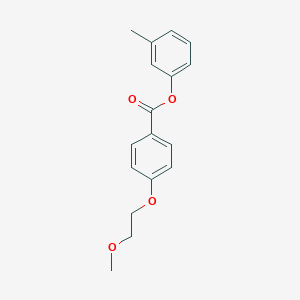![molecular formula C18H19FN2O2 B267696 N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B267696.png)
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various medical conditions, including cancer. The synthesis of BAY 43-9006 involves a complex process that requires specialized equipment and expertise.
作用機序
BAY 43-9006 inhibits the activity of several kinases, including Raf-1, B-Raf, and VEGFR. Raf-1 and B-Raf are involved in the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation and survival. VEGFR is involved in angiogenesis, the process by which new blood vessels are formed. By inhibiting these kinases, BAY 43-9006 suppresses tumor growth and angiogenesis.
Biochemical and Physiological Effects
BAY 43-9006 has been shown to have several biochemical and physiological effects. It suppresses tumor growth and angiogenesis by inhibiting the activity of several kinases, including Raf-1, B-Raf, and VEGFR. It also induces apoptosis, or programmed cell death, in cancer cells. Additionally, BAY 43-9006 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
BAY 43-9006 has several advantages for lab experiments. It has been extensively studied, and its mechanism of action is well-understood. It is also relatively easy to synthesize, making it readily available for lab experiments. However, BAY 43-9006 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for the study of BAY 43-9006. One potential direction is the development of new formulations that improve its solubility and half-life. Another direction is the investigation of its potential therapeutic applications in inflammatory diseases. Additionally, the study of its interactions with other drugs and its potential for combination therapy is an area of future research. Finally, the study of its effects on cancer stem cells, which are thought to play a crucial role in cancer progression and recurrence, is an area of growing interest.
合成法
The synthesis of BAY 43-9006 involves a multi-step process that requires the use of specialized equipment and expertise. The first step involves the synthesis of 4-aminophenyl-2-fluorobenzamide, which is then reacted with tert-butyl isocyanate to form N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide. The final product is then purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
BAY 43-9006 has been extensively studied for its potential therapeutic applications in various medical conditions, including cancer. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and vascular endothelial growth factor receptor (VEGFR). This inhibition leads to the suppression of tumor growth and angiogenesis, making BAY 43-9006 a promising candidate for cancer therapy.
特性
製品名 |
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide |
|---|---|
分子式 |
C18H19FN2O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
N-[4-(tert-butylcarbamoyl)phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C18H19FN2O2/c1-18(2,3)21-16(22)12-8-10-13(11-9-12)20-17(23)14-6-4-5-7-15(14)19/h4-11H,1-3H3,(H,20,23)(H,21,22) |
InChIキー |
SWVYGEGEBOSART-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
正規SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(morpholin-4-ylcarbonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B267613.png)

![N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea](/img/structure/B267617.png)

![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide](/img/structure/B267624.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267625.png)

![3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267630.png)
![3-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267631.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-N'-phenylurea](/img/structure/B267632.png)
![N-[2-(allyloxy)phenyl]-2-(2-chlorophenoxy)propanamide](/img/structure/B267633.png)
![N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267634.png)
![N-[2-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B267635.png)
